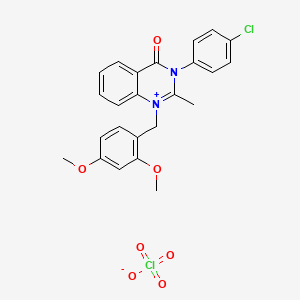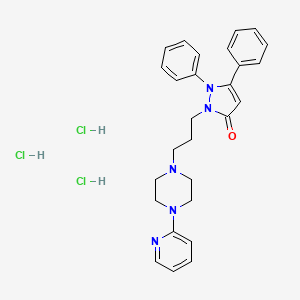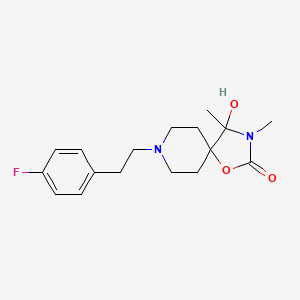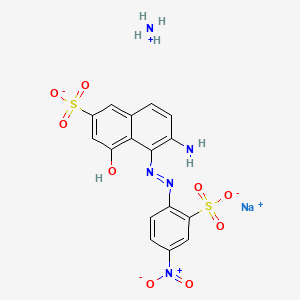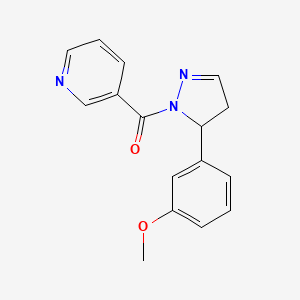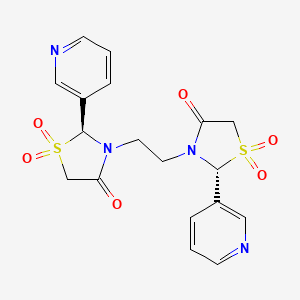
4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-(3-pyridinyl)-, 1,1,1',1'-tetroxide, (R*,S*)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-pyridinyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- is a chemical compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound features a unique structure with two pyridine rings and a thiazolidinone core, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-pyridinyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a thiourea derivative with an α-halo acid under basic conditions.
Attachment of Pyridine Rings: The pyridine rings are introduced through a nucleophilic substitution reaction, where the thiazolidinone core reacts with a pyridine derivative in the presence of a suitable base.
Oxidation: The final step involves the oxidation of the thiazolidinone compound to introduce the tetroxide groups. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-pyridinyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the pyridine rings or the thiazolidinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Pyridine derivatives, bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Applications De Recherche Scientifique
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-pyridinyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-pyridinyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores but different substituents.
Pyridine Derivatives: Compounds with pyridine rings but different core structures.
Uniqueness
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-pyridinyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- is unique due to its specific combination of a thiazolidinone core and pyridine rings, along with the presence of tetroxide groups. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research.
Propriétés
Numéro CAS |
131420-54-7 |
|---|---|
Formule moléculaire |
C18H18N4O6S2 |
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
(2S)-1,1-dioxo-2-pyridin-3-yl-3-[2-[(2R)-1,1,4-trioxo-2-pyridin-3-yl-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H18N4O6S2/c23-15-11-29(25,26)17(13-3-1-5-19-9-13)21(15)7-8-22-16(24)12-30(27,28)18(22)14-4-2-6-20-10-14/h1-6,9-10,17-18H,7-8,11-12H2/t17-,18+ |
Clé InChI |
TUJVVIPMVVCBNH-HDICACEKSA-N |
SMILES isomérique |
C1C(=O)N([C@H](S1(=O)=O)C2=CN=CC=C2)CCN3[C@@H](S(=O)(=O)CC3=O)C4=CN=CC=C4 |
SMILES canonique |
C1C(=O)N(C(S1(=O)=O)C2=CN=CC=C2)CCN3C(S(=O)(=O)CC3=O)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


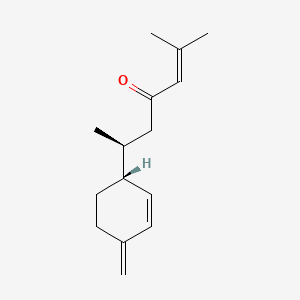
![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;2-methyloxirane;oxirane](/img/structure/B12755601.png)
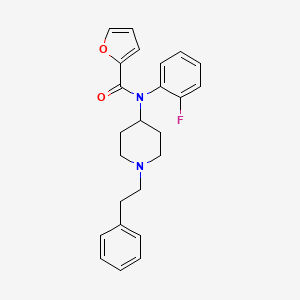
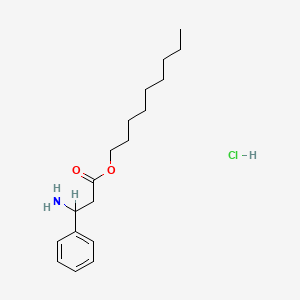
![N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-(3-methoxyanilino)quinoline-4-carbohydrazide](/img/structure/B12755620.png)
